Pyridin-2-yl(pyridin-4-yl)methanol
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Overview
Description
Pyridin-2-yl(pyridin-4-yl)methanol is an organic compound characterized by the presence of two pyridine rings connected via a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl(pyridin-4-yl)methanol typically involves the reaction of pyridine derivatives under specific conditions. One common method includes the use of Grignard reagents, where pyridine-2-carboxaldehyde reacts with pyridine-4-magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-yl(pyridin-4-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Pyridin-2-yl(pyridin-4-yl)methanone.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridin-2-yl(pyridin-4-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridin-2-yl(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby modulating cellular signaling pathways . This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Pyridin-2-yl(pyridin-4-yl)methanol can be compared with other similar compounds such as:
- Pyridin-2-yl(pyridin-3-yl)methanol
- Pyridin-2-yl(pyridin-5-yl)methanol
- Pyridin-4-yl(pyridin-4-yl)methanol
These compounds share similar structural features but differ in the position of the pyridine rings, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific arrangement of pyridine rings, which contributes to its distinct properties and applications .
Properties
CAS No. |
945-50-6 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
pyridin-2-yl(pyridin-4-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-8,11,14H |
InChI Key |
ZUEMETFJPKWLHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=NC=C2)O |
Origin of Product |
United States |
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